N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide
Description
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide is a synthetic compound characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position and a tetrazole ring linked via a methylene bridge to a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O/c17-12-4-6-13(7-5-12)25-14(22-23-24-25)9-21-15(26)10-2-1-3-11(8-10)16(18,19)20/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPKYMJWKGWUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16F4N5O
- Molecular Weight : 357.34 g/mol
- CAS Number : 946255-59-0
The presence of the tetrazole ring and trifluoromethyl group contributes to its unique biological properties. The tetrazole moiety is known for mimicking carboxylic acids, which enhances binding to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis (Mtb) .
- Receptor Modulation : It interacts with receptors involved in pain pathways, potentially acting as an analgesic or anti-inflammatory agent .
Antibacterial Activity
This compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to bind effectively to bacterial enzymes, leading to inhibition of cell wall synthesis.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 5.08 ± 0.4 | |
| This compound | S. aureus | 2.0 |
Anti-inflammatory Activity
Research indicates that the compound may also possess anti-inflammatory properties through its modulation of pain pathways. Its interaction with ion channels involved in nociception suggests potential applications in pain management therapies .
Study 1: Antibacterial Efficacy
In a study evaluating various derivatives for antibacterial activity against Mtb, the compound demonstrated significant inhibition with an IC50 value indicating strong binding affinity to MurB enzyme . This study highlighted the importance of structural modifications in enhancing bioactivity.
Study 2: Pain Modulation
Another investigation focused on the analgesic potential of the compound revealed that it effectively reduced pain responses in animal models. The tetrazole ring's ability to mimic carboxylic acids was crucial for its binding to pain receptors .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring significantly affect biological activity. For instance:
- Fluoro Substitutions : The presence of a fluorine atom enhances binding affinity due to increased electronegativity.
- Trifluoromethyl Group : This group improves the lipophilicity and overall stability of the compound.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Specificity : Structural divergence from Fluopyram and Flutolanil suggests distinct biological targets, possibly kinase or receptor-mediated pathways rather than mitochondrial enzymes .
- Synergistic Effects : Combining trifluoromethyl (electron-withdrawing) and fluorophenyl (lipophilic) groups could enhance blood-brain barrier penetration, a feature observed in neuroactive pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
